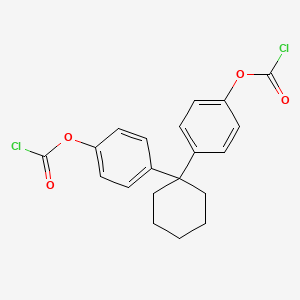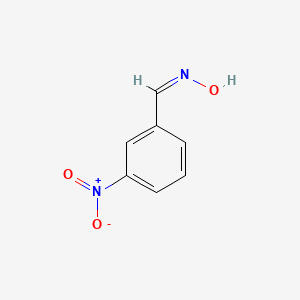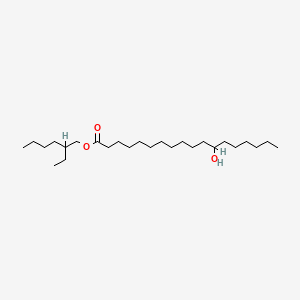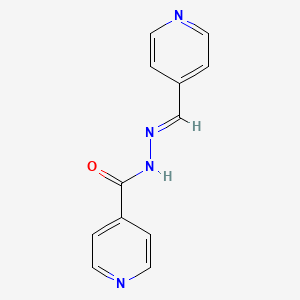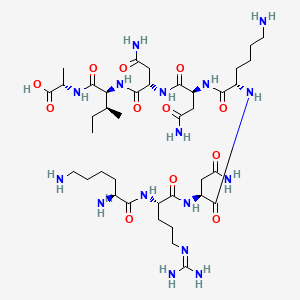
4-(pyrimidin-2-yloxy)benzoate de méthyle
Vue d'ensemble
Description
Methyl 4-(pyrimidin-2-yloxy)benzoate is an organic compound with the molecular formula C₁₂H₁₀N₂O₃. It is a derivative of benzoic acid and contains a pyrimidine ring attached to the benzoate moiety through an oxygen atom.
Applications De Recherche Scientifique
Methyl 4-(pyrimidin-2-yloxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Safety and Hazards
Orientations Futures
While specific future directions for “Methyl 4-(pyrimidin-2-yloxy)benzoate” are not mentioned in the sources I found, research into pyrimidine derivatives is ongoing due to their wide range of pharmacological effects . Future research could focus on developing new pyrimidine analogs with enhanced biological activities and minimal toxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-(pyrimidin-2-yloxy)benzoate can be synthesized through a series of chemical reactions. One common method involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 4-hydroxybenzoate. This intermediate is then reacted with 2-chloropyrimidine in the presence of a base such as potassium carbonate to yield methyl 4-(pyrimidin-2-yloxy)benzoate .
Industrial Production Methods
Industrial production of methyl 4-(pyrimidin-2-yloxy)benzoate typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(pyrimidin-2-yloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The benzoate moiety can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-(pyrimidin-2-yloxy)benzoic acid
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide
Major Products Formed
Substitution: Various substituted derivatives of methyl 4-(pyrimidin-2-yloxy)benzoate.
Oxidation: 4-(pyrimidin-2-yloxy)benzoic acid.
Reduction: 4-(pyrimidin-2-yloxy)benzyl alcohol.
Hydrolysis: 4-(pyrimidin-2-yloxy)benzoic acid
Mécanisme D'action
The mechanism of action of methyl 4-(pyrimidin-2-yloxy)benzoate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The pyrimidine ring is known to interact with nucleic acids and proteins, which can influence cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Methyl 4-(pyrimidin-2-yloxy)benzoate can be compared with other similar compounds, such as:
Methyl 4-(pyridin-2-yloxy)benzoate: Similar structure but contains a pyridine ring instead of a pyrimidine ring.
Methyl 4-(quinolin-2-yloxy)benzoate: Contains a quinoline ring, which imparts different chemical and biological properties.
Methyl 4-(benzoxazol-2-yloxy)benzoate: Features a benzoxazole ring, leading to unique reactivity and applications
The uniqueness of methyl 4-(pyrimidin-2-yloxy)benzoate lies in its specific interactions with biological targets and its potential for diverse applications in research and industry.
Propriétés
IUPAC Name |
methyl 4-pyrimidin-2-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-16-11(15)9-3-5-10(6-4-9)17-12-13-7-2-8-14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLXGVPDVXGPLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429185 | |
| Record name | Methyl 4-(pyrimidin-2-yloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1090587-89-5 | |
| Record name | Methyl 4-(pyrimidin-2-yloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



